
(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C9H15NO2. It is a white crystalline solid with a structure that includes an indole backbone, where hydrogen atoms are replaced by oxygen atoms to form a carboxylic acid group. This compound is chiral, possessing two chiral centers, resulting in four possible stereoisomers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid can be synthesized through the reaction of indole derivatives with aldehydes or ketones. One common method involves the diastereoselective α-alkylation of oxazolidinone, which provides a convenient route to enantiopure α-tetrasubstituted derivatives of this stereoisomer .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced as an intermediate in the synthesis of pharmaceuticals, such as perindopril .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs like perindopril.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of (2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For instance, in the synthesis of perindopril, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-octahydroindole-2-carboxylic acid
- S-octahydroindole-2-carboxylic acid
- (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Uniqueness
(2S,3aS,7aS)-1-methyl-octahydro-1H-indole-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereoisomer is particularly valuable in the synthesis of enantiopure pharmaceuticals, where the precise configuration of the molecule is crucial for its biological activity .
Propriétés
Numéro CAS |
783352-65-8 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(2S,3aS,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h7-9H,2-6H2,1H3,(H,12,13)/t7-,8-,9-/m0/s1 |
Clé InChI |
UAWZDWSFCINKFK-CIUDSAMLSA-N |
SMILES isomérique |
CN1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
SMILES canonique |
CN1C2CCCCC2CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


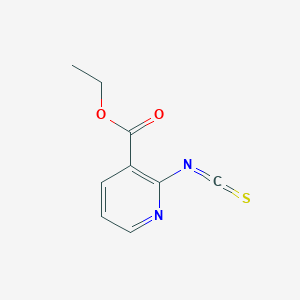
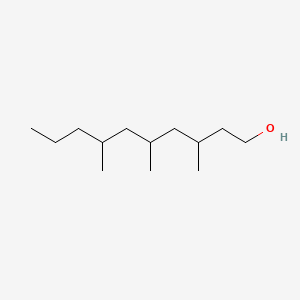
![1'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B15295801.png)
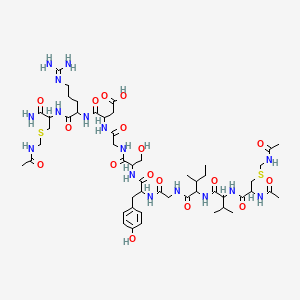
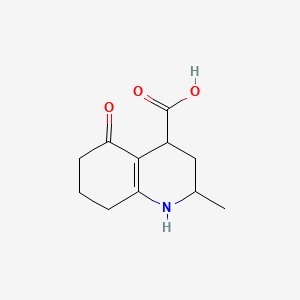
![1-[4-(2,2-Dimethoxyethyl)thian-4-yl]methanamine](/img/structure/B15295821.png)


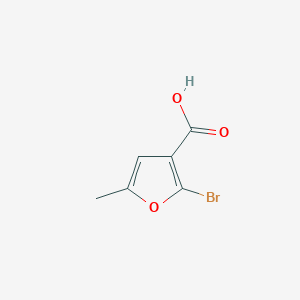
![[(2R,3R,5R)-4,4-difluoro-2-[[hydroxy-(2,2,2-trifluoroacetyl)oxyphosphoryl]oxymethyl]-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]oxolan-3-yl] 2,2,2-trifluoroacetate](/img/structure/B15295842.png)
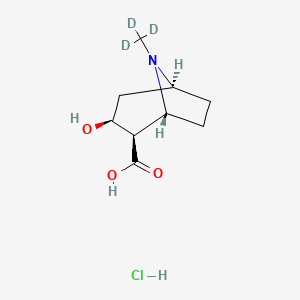
![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
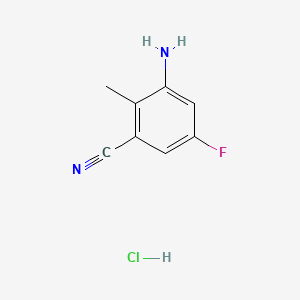
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)
